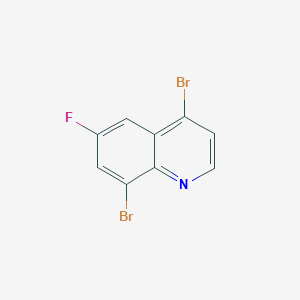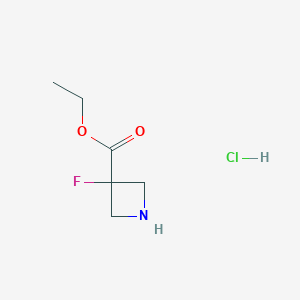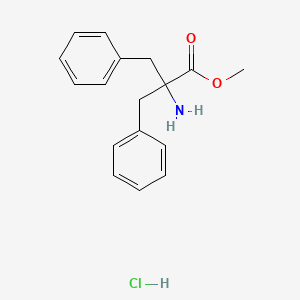
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with a variety of applications in various industries such as pharmaceutical, chemical, and academic research. It has been evaluated as a potent and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes .
Chemical Reactions Analysis
The major route of metabolism of similar compounds is due to hydroxylation at the 5’ position of the pyrimidine ring in all species . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .
Scientific Research Applications
Metabolism and Pharmacokinetics
- Metabolism and Excretion : The compound is studied for its metabolism, excretion, and pharmacokinetics. In research involving rats, dogs, and humans, the compound showed rapid absorption and elimination through both metabolism and renal clearance. The major route of metabolism was hydroxylation at the 5′ position of the pyrimidine ring (Sharma et al., 2012).
Synthesis and Characterization
- Synthesis Techniques : Research has focused on developing synthesis methods for compounds structurally similar to (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields (Rui, 2010).
Antimicrobial Activity
- Antimicrobial Effects : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
- Crystal Structure and Theoretical Calculations : Research on compounds similar to this compound includes studies on their crystal structures and theoretical calculations. These studies provide a deeper understanding of their molecular structure and potential applications in material science and pharmaceuticals (Karthik et al., 2021).
Diabetes Treatment Research
- Diabetes Treatment : There has been significant research on derivatives of this compound as inhibitors of dipeptidyl peptidase IV, indicating potential use in treating type 2 diabetes (Ammirati et al., 2009).
Anticancer Research
- Anticancer Properties : Several derivatives of this compound have been synthesized and shown to possess antiproliferative activity against cancer cells, indicating potential applications in cancer treatment (Vinaya et al., 2011).
Nuclear Material Extraction
- Nuclear Material Extraction : Research includes the use of derivatives of this compound in extracting uranium and thorium from nitric acid, indicating applications in nuclear material processing (Wei-dong, 2002).
Mechanism of Action
- Role: By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, leading to enhanced insulin secretion and reduced glucagon release. This effect helps regulate blood glucose levels in patients with type 2 diabetes .
- Metabolism occurs primarily via hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process .
- Phase II metabolism involves carbamoyl glucuronidation (M9) and glucosidation on the pyrrolidine nitrogen (M15) .
Target of Action
Mode of Action
Pharmacokinetics
- Rapid absorption after oral administration. Volume of distribution data not available. Primarily via hydroxylation at the 5′ position (M5). Detected mainly in urine (dogs and humans) and feces (rats). Information not available .
properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJORLOVXLBNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)


![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)